(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol
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Overview
Description
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol is a complex organic compound with a unique stereochemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with benzyloxy and benzyloxymethyl groups, as well as a fluorine atom. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the benzyloxy and benzyloxymethyl groups. The fluorine atom is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler tetrahydrofuran compounds.
Scientific Research Applications
(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-substrate interactions and stereochemical effects in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol exerts its effects is largely dependent on its interactions with other molecules. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)oxan-2-one: This compound shares similar benzyloxy and benzyloxymethyl groups but differs in its ring structure and stereochemistry.
(3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol: Another similar compound with a different ring system and additional benzyloxy groups.
Uniqueness
The uniqueness of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol lies in its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H21FO4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3S,4R,5R)-3-fluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C19H21FO4/c20-17-18(23-12-15-9-5-2-6-10-15)16(24-19(17)21)13-22-11-14-7-3-1-4-8-14/h1-10,16-19,21H,11-13H2/t16-,17+,18-,19?/m1/s1 |
InChI Key |
DCERREAFHCWURR-MHYDHLEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)F)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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